2-(3-Methoxyphenyl)propanedioic acid chemical structure and properties
2-(3-Methoxyphenyl)propanedioic acid chemical structure and properties
An In-depth Technical Guide to 2-(3-Methoxyphenyl)propanedioic Acid: Structure, Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)propanedioic acid, a substituted malonic acid derivative with significant potential in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just factual data, but also practical insights into its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, spectroscopic signature, and key chemical transformations. Furthermore, we will explore its prospective role as a scaffold in the design of novel therapeutic agents, drawing parallels with structurally related pharmacologically active molecules.
Table of Contents
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Introduction: The Malonic Acid Scaffold in Modern Chemistry
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Chemical Identity and Structure Elucidation
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Chemical Structure and IUPAC Nomenclature
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Key Identifiers and Physicochemical Properties
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Spectroscopic Characterization: A Predictive Analysis
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¹H NMR Spectroscopy
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¹³C NMR Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry
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Synthesis and Reactivity
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Proposed Synthetic Pathway: Malonic Ester Synthesis
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Key Chemical Transformations
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Potential Applications in Drug Discovery and Development
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Arylpropionic Acid Analogs and Anti-inflammatory Activity
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The Role of the Methoxyphenyl Moiety in Bioactivity
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References
Introduction: The Malonic Acid Scaffold in Modern Chemistry
Propanedioic acid, commonly known as malonic acid, is a fundamental dicarboxylic acid building block in organic synthesis.[1][2] Its unique structure, featuring a methylene group activated by two adjacent carboxyl groups, makes it a versatile precursor for a wide array of more complex molecules.[3] The derivatization of malonic acid, particularly through the substitution at the central carbon, has been a cornerstone of synthetic strategy for centuries, enabling the construction of various pharmaceuticals, agrochemicals, and specialty polymers.
This guide focuses on a specific derivative, 2-(3-Methoxyphenyl)propanedioic acid . The incorporation of a 3-methoxyphenyl substituent introduces specific steric and electronic properties that can be exploited in various applications, most notably in the realm of drug discovery. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability, making it a common feature in many bioactive compounds.
Chemical Identity and Structure Elucidation
Chemical Structure and IUPAC Nomenclature
The chemical structure of 2-(3-Methoxyphenyl)propanedioic acid consists of a central methylene carbon of propanedioic acid being substituted with a 3-methoxybenzyl group.
Figure 1: Chemical structure of 2-(3-Methoxyphenyl)propanedioic acid.
The systematic IUPAC name for this compound is 2-(3-Methoxybenzyl)propanedioic acid . Given that "malonic acid" is a widely accepted common name for propanedioic acid, an alternative name is (3-Methoxybenzyl)malonic acid .
Key Identifiers and Physicochemical Properties
While specific experimental data for 2-(3-Methoxyphenyl)propanedioic acid is not extensively reported in publicly available databases, we can compile its fundamental identifiers and predict its properties based on its structure and those of its derivatives.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₂O₅ | Calculated |
| Molecular Weight | 224.21 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Diethyl Ester CAS | 61227-48-3 | [4] |
| Predicted Melting Point | 120-130 °C (decomposes) | Estimated |
| Predicted Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water; insoluble in nonpolar solvents (e.g., hexane). | Estimated |
| Predicted pKa | pKa₁ ≈ 2.5-3.0, pKa₂ ≈ 5.5-6.0 | Estimated |
Disclaimer: Predicted values are estimations based on the properties of malonic acid and related substituted derivatives and should be confirmed experimentally.
Spectroscopic Characterization: A Predictive Analysis
For researchers synthesizing this compound, the following predicted spectroscopic data will be crucial for its identification and characterization.
¹H NMR Spectroscopy
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Aromatic Protons (4H): Expect a complex multiplet pattern in the range of δ 6.8-7.3 ppm, characteristic of a 1,3-disubstituted benzene ring.
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Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.
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Benzyl Protons (2H): A doublet at approximately δ 3.2-3.4 ppm, coupled to the methine proton.
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Methine Proton (1H): A triplet around δ 3.6-3.8 ppm, coupled to the benzyl protons.
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Carboxylic Acid Protons (2H): A broad singlet at a downfield chemical shift, typically > δ 10 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
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Carbonyl Carbons: Two signals in the range of δ 170-175 ppm.
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Aromatic Carbons: Six signals between δ 110-160 ppm, with the carbon attached to the methoxy group appearing most downfield (around δ 160 ppm).
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Methoxy Carbon: A signal around δ 55 ppm.
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Methine Carbon: A signal around δ 50-55 ppm.
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Benzyl Carbon: A signal in the range of δ 35-40 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1200-1300 cm⁻¹.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Bending: Bands corresponding to the substitution pattern in the 690-900 cm⁻¹ range.
Mass Spectrometry
In mass spectrometry (electrospray ionization, negative mode), the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 223.2. Fragmentation may involve the loss of CO₂ (44 Da) and H₂O (18 Da).
Synthesis and Reactivity
Proposed Synthetic Pathway: Malonic Ester Synthesis
A robust and well-established method for the synthesis of 2-(3-Methoxyphenyl)propanedioic acid is the malonic ester synthesis, followed by hydrolysis. This approach offers high yields and utilizes readily available starting materials.
Figure 2: Proposed synthetic workflow for 2-(3-Methoxyphenyl)propanedioic acid.
Experimental Protocol:
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Formation of the Enolate: Diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt) in absolute ethanol, to quantitatively generate the sodio-diethyl malonate enolate. The reaction is usually performed at room temperature.
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Alkylation: 3-Methoxybenzyl chloride is added to the solution of the enolate. The enolate acts as a nucleophile, displacing the chloride in an Sₙ2 reaction to form diethyl 2-(3-methoxybenzyl)malonate.[5] The reaction mixture is typically heated to reflux to ensure complete reaction.
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Hydrolysis and Decarboxylation: The resulting substituted diethyl malonate is then subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heated. This step serves two purposes: it hydrolyzes the ester groups to carboxylic acids and, if the temperature is sufficiently high, can induce decarboxylation of one of the carboxyl groups to yield 3-(3-methoxyphenyl)propanoic acid. To isolate the target dicarboxylic acid, milder hydrolysis conditions (e.g., using KOH followed by careful acidification in the cold) should be employed to prevent significant decarboxylation.
Key Chemical Transformations
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Esterification: The carboxylic acid groups can be readily esterified under standard conditions, such as Fischer esterification (an alcohol in the presence of a catalytic amount of strong acid).[6][7][8] This is a common strategy to modify the pharmacokinetic properties of a lead compound.
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Decarboxylation: Upon heating, substituted malonic acids readily undergo decarboxylation to yield a substituted propanoic acid. In this case, heating 2-(3-Methoxyphenyl)propanedioic acid would produce 3-(3-methoxyphenyl)propanoic acid.[9][10] This reactivity is a key feature of the malonic acid scaffold.
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Amide Formation: The carboxyl groups can be converted to amides by reaction with amines, typically using a coupling agent such as DCC or EDC.
Potential Applications in Drug Discovery and Development
While 2-(3-Methoxyphenyl)propanedioic acid itself is not a known therapeutic agent, its structural motifs are present in numerous pharmacologically active compounds. This makes it an attractive scaffold for medicinal chemistry programs.
Arylpropionic Acid Analogs and Anti-inflammatory Activity
The decarboxylation product of the title compound, 3-(3-methoxyphenyl)propanoic acid, belongs to the class of arylpropionic acids. This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[11][12] These drugs exert their effect primarily through the inhibition of cyclooxygenase (COX) enzymes.
Figure 3: Simplified pathway of COX inhibition by arylpropionic acid derivatives.
Derivatives of 2-(3-Methoxyphenyl)propanedioic acid could be synthesized and screened for COX inhibitory activity. The dicarboxylic acid itself could serve as a starting point for creating libraries of compounds with modified carboxyl groups (e.g., esters, amides) to explore structure-activity relationships.
The Role of the Methoxyphenyl Moiety in Bioactivity
The methoxyphenyl group is a common feature in many natural and synthetic bioactive molecules. It can participate in hydrogen bonding and its metabolic O-demethylation can be a key step in the bioactivation or detoxification of a drug. Methoxy-substituted aromatic compounds have shown a wide range of biological activities, including antimicrobial and antioxidant properties.[13] For instance, various derivatives of methoxyphenyl-containing compounds have been investigated for their anticancer and antioxidant activities.[14]
Conclusion and Future Directions
2-(3-Methoxyphenyl)propanedioic acid is a versatile chemical entity with significant, yet largely untapped, potential. While detailed experimental data on the compound itself is sparse, its synthesis is readily achievable through established synthetic routes like the malonic ester synthesis. Its structural relationship to known pharmacophores, particularly the arylpropionic acids, makes it a compelling starting point for the design and synthesis of novel therapeutic agents, especially in the area of anti-inflammatory drug discovery.
Future research should focus on the detailed experimental characterization of this compound and the exploration of its derivative space. The synthesis of ester and amide libraries, followed by screening for biological activity against targets such as COX enzymes or other inflammatory mediators, could lead to the discovery of new lead compounds. The insights provided in this guide aim to facilitate such research endeavors by providing a solid foundation of its chemical properties, synthesis, and potential applications.
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